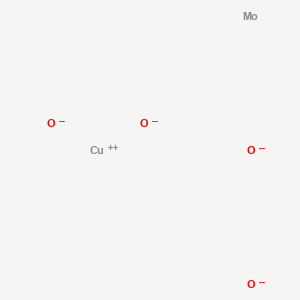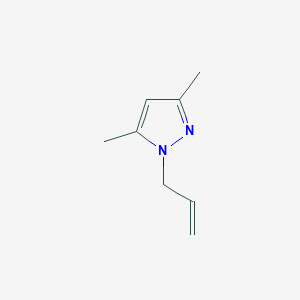
Europiumsulfid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of europium sulfide involves several methods, including the reaction of europium oxide with carbon disulfide, chemical co-precipitation, and template-assisted synthesis for specific nanostructures. For instance, europium sulfide nanoparticles can be synthesized through a facile synthesis method involving europium-doped gadolinium sulfide opto-magnetic nanoparticles via sonochemistry, which demonstrates their potential in dual-mode imaging for both in vitro and in vivo applications (Jung et al., 2012). Another method includes the reaction of metallic europium with elemental sulfur and europium trifluoride, resulting in Eu_3F_4S_2, a mixed-valent europium(II,III) fluoride sulfide (Grossholz et al., 2009).
Molecular Structure Analysis
Europium sulfide's structure can vary depending on the synthesis method. For example, template-assisted synthesis can lead to europium sulfide nanotubes, indicating the versatility of its molecular structure and the potential for creating nanostructured materials with unique properties (Harrison et al., 2011).
Chemical Reactions and Properties
Europium sulfide's chemical reactions primarily involve its synthesis from europium oxide and its interaction with other chemical agents to form various compounds. Its chemical properties are closely tied to europium's valency, which can impact the magnetic and electronic characteristics of the resulting materials. For instance, europium sulfide's reaction with carbon disulfide and thermal decomposition has been studied to understand its transformation under different conditions (Ishikawa et al., 1973).
Physical Properties Analysis
Europium sulfide exhibits unique physical properties, such as strong photoluminescence and magnetic characteristics. These properties are influenced by the specific synthesis methods and the presence of dopants, which can enhance its functionality for applications like imaging and sensing (Saravanan et al., 2011).
Chemical Properties Analysis
The chemical properties of europium sulfide include its reactivity and the ability to form compounds with mixed valence states. For example, europium sulfide can be synthesized through CS_2 sulfurization of Eu_2O_3, resulting in compounds like Eu_3S_4 and EuS under specific conditions, demonstrating the compound's versatility and the impact of synthesis conditions on its chemical properties (Li et al., 2016).
Wissenschaftliche Forschungsanwendungen
Spintronik
Europiumsulfid stand im Fokus der Forschung im Bereich der Spintronik . Dieses Feld bemüht sich, das Zusammenspiel elektronischer und magnetischer Eigenschaften von Ladungsträgern für die Entwicklung innovativer elektronischer Geräte zu nutzen .
Dünnschichttechnologie
This compound-Dünnschichten wurden mit E-Beam-Verdampfung hergestellt . Der Einfluss der Schichtdicke und Temperatur auf die elektrischen Eigenschaften von EuS-Dünnschichten wurde untersucht . Die I-V-Kennlinien zeigten ein temperaturabhängiges Verhalten, insbesondere einen Anstieg des Stroms mit steigender Temperatur im Vorwärtsbias-Bereich .
Elektrische Charakterisierung
This compound wurde bei der elektrischen Charakterisierung von Materialien verwendet . Eine Verbesserung des Schottky-Verhaltens wurde mit zunehmender EuS-Schichtdicke beobachtet . Die AC-elektrischen und dielektrischen Eigenschaften des EuS-Dünnfilms wurden in einem Frequenzbereich von 4 Hz bis 8 MHz untersucht .
Nanotechnologie
Chalkogenidsulfide wie this compound haben in der Nanotechnologie eine nützliche Relevanz gezeigt . Sie verfügen über einzigartige optische Eigenschaften, verbesserte Empfindlichkeit und erhöhte elektrische Leitfähigkeit
Safety and Hazards
When handling Europium sulfide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Europium sulfide thin films are appealing as ferromagnetic semiconductors and luminescent and optomagnetic materials owing to their unique functional properties . With the emerging field of spintronics and magneto-optical devices, chemical vapor deposition (CVD) offers a versatile platform to tune the material properties and the method to fabricate device structures needed for such applications .
Wirkmechanismus
Target of Action
Europium sulfide primarily targets electronic and magnetic properties of charge carriers . It has been a focus of research in the realm of spintronics, a field that endeavors to harness the interplay of these properties for the development of innovative electronic devices .
Mode of Action
Europium sulfide exhibits unique magnetic properties. Europium possesses an oxidation state of +II in europium sulfide, whereas the lanthanides typically exhibit an oxidation state of +III . Its Curie temperature (Tc) is 16.6 K. Below this temperature, EuS behaves like a ferromagnetic compound, and above it, it exhibits simple paramagnetic properties .
Biochemical Pathways
For instance, in the preparation of EuS, powdered europium (III) oxide (Eu2O3) is treated with hydrogen sulfide (H2S) at 1150 °C . The crude EuS product is then purified by heating at 900 °C under vacuum to remove excess sulfur .
Pharmacokinetics
Its physical and chemical properties, such as its stability in air up to 500 °c and decomposition at 1470 °c in an inert environment , can influence its behavior in various applications.
Result of Action
The primary result of Europium sulfide’s action is its impact on electronic and magnetic properties. For instance, it has been used in experiments providing evidence of Majorana fermions relevant to quantum computing and the production of qubits . Furthermore, its unique magnetic properties make it a potential candidate for use in spintronics and other electronic devices .
Action Environment
The action of Europium sulfide can be influenced by environmental factors such as temperature and atmospheric conditions. For example, EuS is stable up to 500 °C in air, but begins to show signs of oxidation beyond this temperature . In an inert environment, it decomposes at 1470 °C . Therefore, the efficacy and stability of Europium sulfide can be significantly affected by the surrounding environmental conditions.
Eigenschaften
IUPAC Name |
sulfanylideneeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKZDIDATLDTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuS | |
| Record name | europium monosulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium_monosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12020-65-4 | |
| Record name | Europium sulfide (EuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium sulfide (EuS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium sulfide (EuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of europium sulfide?
A1: The molecular formula of europium sulfide is EuS. Its molecular weight is 184.03 g/mol.
Q2: What is the crystal structure of europium sulfide?
A2: Europium sulfide crystallizes in a rock salt (NaCl) structure. []
Q3: What are the key spectroscopic features of europium sulfide?
A3: Spectroscopic studies, including X-ray Photoelectron Spectroscopy (XPS) and Mössbauer spectroscopy, have been crucial in analyzing the valence state of europium in EuS and its doped variations. [, ] Furthermore, studies exploring its magneto-optical properties utilize techniques like Faraday rotation spectroscopy and Magnetic Circular Dichroism (MCD). [, , ]
Q4: What are the unique magnetic properties of europium sulfide?
A4: Europium sulfide is a ferromagnetic semiconductor with a Curie temperature (Tc) of 16.5 K. [] It exhibits a large magneto-optical effect due to the optical electron transition from 4f to 5d orbitals under a magnetic field. []
Q5: How can the Curie temperature of europium sulfide be enhanced?
A5: Research shows that proximity to ferromagnetic materials like cobalt (Co) can enhance the Tc of EuS. Thin Co/EuS multilayers have demonstrated a room-temperature X-ray magnetic circular dichroism (XMCD) signal, suggesting a higher effective Tc. []
Q6: Can you elaborate on the spin-filter effect observed in europium sulfide?
A6: Below its Curie temperature, the conduction band of EuS splits due to exchange interactions. This makes EuS act as a spin filter in metal-EuS-metal junctions, preferentially allowing one spin orientation to tunnel, leading to highly spin-polarized currents. [, , ]
Q7: How does doping affect the magnetic properties of europium sulfide?
A7: Doping EuS with elements like gadolinium (Gd) can significantly alter its magnetic behavior. For instance, Gd doping in EuTe, a material similar to EuS, can induce a transition from antiferromagnetism to ferromagnetism. [] Similarly, alkali metal doping has been shown to stabilize the NaCl structure of EuS at lower temperatures and influence its magnetic ordering. []
Q8: What are the advantages of using europium sulfide nanocrystals?
A8: EuS nanocrystals exhibit quantum confinement effects, leading to enhanced and size-dependent optical and magnetic properties compared to bulk EuS. []
Q9: How are europium sulfide nanocrystals synthesized?
A9: Various methods have been explored for EuS nanocrystal synthesis, including thermal decomposition of specific precursors and hydrothermal methods. [, , , ]
Q10: What are the potential applications of europium sulfide nanocrystals?
A10: EuS nanocrystals hold promise in several areas, including:
- Bioimaging: EuS nanoprobes have been investigated for tracking antiretroviral drug delivery to HIV-1 reservoirs. []
- Magneto-optical devices: The large magneto-optical effect of EuS nanocrystals makes them attractive for applications in magneto-optical data storage and sensing. [, ]
- Spintronics: The spin-filtering properties of EuS make it a potential candidate for spintronic devices, which exploit electron spin for information processing and storage. [, ]
Q11: What is known about the compatibility of europium sulfide with other materials?
A11: EuS has been successfully integrated with various materials to create heterostructures with enhanced functionalities. This includes its growth on substrates like silicon (Si) and indium arsenide (InAs) and its combination with materials like gold (Au) nanoparticles and cadmium sulfide (CdS). [, , , ]
Q12: What are the challenges associated with the growth of high-quality europium sulfide thin films?
A12: Achieving high-quality epitaxial growth of EuS thin films can be challenging. Factors like substrate temperature and annealing conditions significantly influence film morphology and interface quality, affecting their performance in devices. [, ]
Q13: What are the potential applications of europium sulfide in photocatalysis?
A13: Recent research explores the use of EuS in photocatalytic applications, particularly for hydrogen evolution. Studies investigate the enhanced photocatalytic activity of EuS-based nanostructures, like graphene oxide/EuS nanorods. []
Q14: What is the role of europium sulfide in electroluminescent devices?
A14: Europium-doped barium thioaluminate (BaAl2S4:Eu) is a highly efficient blue phosphor used in thin-film electroluminescent (TFEL) devices. Research focuses on optimizing the fabrication of these devices, including the deposition of BaAl2S4:Eu thin films using sputtering targets containing EuS. []
Q15: What is known about the stability of europium sulfide?
A15: EuS is known to be sensitive to oxidation, particularly in nanoscale forms. Studies have shown the presence of europium (III) oxide (Eu2O3) in EuS nanocrystals due to surface oxidation. [] Research is ongoing to develop strategies to enhance its stability for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)










